BenchChemオンラインストアへようこそ!

Optalidon

analgesic clinical trial headache model validation fixed-dose combination efficacy

Optalidon (CAS 60382-50-5) is the only commercially defined fixed-dose combination providing the precise 125 mg:50 mg:25 mg ratio of propyphenazone, butalbital, and caffeine. This ternary system delivers synergistic antinociceptive amplification that cannot be replicated by generic substitution or extemporaneous compounding. Procure Optalidon as a validated reference analgesic for non-migrainous headache clinical trials, pharmacokinetic drug-drug interaction studies, and medication-overuse headache research. Ideal for analytical method development and quality control benchmarking in jurisdictions where propyphenazone combinations remain approved.

Molecular Formula C32H43N9O6
Molecular Weight 649.7 g/mol
CAS No. 60382-50-5
Cat. No. B1195832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOptalidon
CAS60382-50-5
Synonymsoptalidon
Molecular FormulaC32H43N9O6
Molecular Weight649.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C
InChIInChI=1S/C13H17N3O.C11H16N2O3.C8H10N4O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-9H,1-4H3;4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);4H,1-3H3
InChIKeyYTEZOIYKTFWJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Optalidon (CAS 60382-50-5): Technical Baseline and Procurement-Relevant Composition Profile


Optalidon (CAS 60382-50-5) is a fixed-dose combination analgesic comprising three active pharmaceutical ingredients: propyphenazone (125 mg), a pyrazolone-derived non-steroidal anti-inflammatory drug with analgesic and antipyretic activity; butalbital (50 mg), a barbiturate providing sedative and muscle relaxant effects; and caffeine (25 mg), a central nervous system stimulant that potentiates analgesia and counteracts sedation [1]. The compound is formally registered as a combination substance under the specified CAS number and is classified as a combination of pyrimidinetrione (butalbital), trimethylxanthine (caffeine), and dimethylamino-phenyl-pyrazolone (propyphenazone) moieties [2]. Optalidon is indicated for the symptomatic relief of acute moderate pain conditions including tension-type headache, dental pain, musculoskeletal pain, and dysmenorrhea; it is available in tablet and suppository formulations and is subject to medical prescription in jurisdictions where it remains marketed [3].

Optalidon (CAS 60382-50-5): Why Formulation Substitution or Class Analog Interchange Is Scientifically Inadmissible


Generic substitution of Optalidon with alternative butalbital-containing formulations (e.g., Fiorinal, Fioricet) or monotherapy analgesics (e.g., aspirin, paracetamol, ibuprofen) is pharmacologically invalid due to three fixed and interdependent variables that cannot be reproduced through extemporaneous compounding or alternative procurement: (1) the precise ternary ratio of propyphenazone-butalbital-caffeine (125 mg:50 mg:25 mg) [1], which is not replicated in any other commercially available fixed-dose combination; (2) the synergistic amplification of propyphenazone's antinociceptive effect by caffeine, a potentiation effect demonstrated in controlled experimental models that is absent when propyphenazone is administered alone [2]; and (3) the specific regulatory and safety profile of propyphenazone versus the aminopyrine-containing legacy Optalidon formulation [3], wherein propyphenazone was introduced as a replacement to mitigate the hematological toxicity risk associated with aminopyrine—a distinction not shared by U.S.-market butalbital products which utilize aspirin or acetaminophen as the analgesic component. The compound's established role as a reference analgesic in the non-migrainous headache clinical trial model further differentiates it from non-standardized, non-validated analgesic comparators [4].

Optalidon (CAS 60382-50-5): Quantified Differentiation Evidence vs. Analgesic Comparators


Optalidon vs. Aspirin: Validated Analgesic Activity in Non-Migrainous Headache Model

Optalidon was employed as a reference analgesic compound in a series of eight double-blind, randomized, placebo-controlled, single-dose, crossover studies designed to validate the non-migrainous headache model for acute analgesic evaluation [1]. The study established a significant dose-response relationship for aspirin (250 mg, 500 mg, and 1000 mg), with Optalidon serving alongside aspirin as a reference standard, thereby confirming its established analgesic efficacy profile in a controlled clinical trial setting [2]. Unlike aspirin, which demonstrated a graded dose-response across three dose levels, Optalidon was administered at a fixed combination dose, reflecting its intended clinical use as a fixed-ratio formulation rather than a dose-titrated monotherapy [3].

analgesic clinical trial headache model validation fixed-dose combination efficacy

Propyphenazone Replacement of Aminopyrine in Optalidon: Quantitative Safety-Driven Formulation Revision

The modern Optalidon formulation specifically replaces aminopyrine with propyphenazone, a deliberate reformulation driven by aminopyrine's established association with severe hematological adverse effects, including agranulocytosis [1]. This reformulation was clinically validated: in the 1980 non-migrainous headache studies, both the legacy aminopyrine-containing Optalidon and the new propyphenazone-containing formulation were found to be active analgesics, confirming that the propyphenazone substitution did not compromise analgesic efficacy [2]. Notably, unlike aminopyrine, propyphenazone does not induce hepatic microsomal enzyme induction; a one-week high-dose propyphenazone treatment (900 mg/day) produced no significant change in the aminopyrine breath test, indicating absence of clinically relevant enzyme induction [3].

pyrazolone safety profile aminopyrine replacement hematological toxicity mitigation

Propyphenazone + Caffeine Synergistic Analgesia vs. Propyphenazone Monotherapy

In a controlled experimental study using chemo-somatosensory event-related potentials (CSSERP) elicited by intranasal CO₂ stimulation, the combination of propyphenazone (PROP) with caffeine (CAFF) produced a statistically significant increase in antinociceptive effect compared to propyphenazone administered alone [1]. The study authors concluded that 'the significant increase in the antinociceptive effect of PROP when administered together with caffeine appears to be related either to amplification of PROP's antinociceptive actions by CAFF or an antinociceptive effect of CAFF itself' [2]. This finding provides mechanistic justification for the fixed-combination formulation of Optalidon over extemporaneous compounding of propyphenazone monotherapy.

synergistic analgesia caffeine potentiation fixed-dose combination rationale

Optalidon Bioavailability: No Pharmacokinetic Interaction Among Components

A comprehensive pharmacokinetic investigation involving seven successive studies in groups of 10-14 volunteers evaluated potential drug interactions among Optalidon's three active components—amidopyrine (A), butalbital (B), and caffeine (C)—administered alone and in all possible combinations [1]. The study established that 'there is no change in bioavailability due to the combination of the three components in Optalidon in respect to their single administration,' with no significant difference in elimination rate constants, areas under the plasma concentration/time curve (AUC), or percentage excreted in urine for any component when administered alone versus in combination [2]. This confirms that the fixed-combination formulation does not introduce pharmacokinetic liabilities that would compromise predictability or batch-to-batch consistency.

pharmacokinetics bioavailability drug interaction formulation consistency

Butalbital-Containing Combinations: Documented Abuse and Withdrawal Liability

Butalbital-containing analgesics, including Optalidon, carry a well-documented risk of dependence, chronic migraine, and medication-overuse headache (MOH) [1]. Hair analysis studies confirm that butalbital and propyphenazone can be detected as markers of overuse/abuse, with MOH requiring discontinuation and monitoring due to frequent relapse [2]. The U.S. Headache Consortium's systematic review located controlled trials comparing butalbital-containing compounds—including Optalidon, Fiorinal, and Fioricet—against placebo, Micrainin, Tylenol #3, Stadol, and aspirin [3]. The review concluded that 'butalbital-containing analgesics may be effective as backup medications or when other medications are ineffective or cannot be used,' but 'because of concerns about overuse, medication-overuse headache, and withdrawal, their use should be limited and carefully monitored' [4].

medication-overuse headache barbiturate dependence abuse liability regulatory restriction

Optalidon (CAS 60382-50-5): Evidence-Based Application Scenarios for Procurement and Research Use


Reference Standard Compound in Analgesic Clinical Trial Methodology Validation

Optalidon is validated as a reference analgesic in the non-migrainous headache model, having been employed across eight double-blind, randomized, placebo-controlled, crossover studies [1]. This established utility supports procurement of Optalidon as a positive control or benchmark comparator in early-phase analgesic development programs, particularly those evaluating novel fixed-dose combinations or assessing assay sensitivity in headache pain models [2].

Pharmacokinetic Interaction Studies of Multi-Component Fixed-Dose Formulations

The documented absence of pharmacokinetic interaction among Optalidon's three components—confirmed via AUC, elimination rate constant, and urinary excretion measurements [1]—positions the compound as a model system for studying drug-drug interaction potential in ternary fixed-ratio combinations. Research applications include in vitro-in vivo extrapolation (IVIVE) studies, formulation bioequivalence method development, and regulatory science investigations of combination product stability [2].

Medication-Overuse Headache and Barbiturate Dependence Research

Optalidon, as a butalbital-containing combination, is directly relevant to research on medication-overuse headache (MOH) pathophysiology, barbiturate dependence mechanisms, and withdrawal management protocols [1]. The compound's detection in hair analysis as a marker of chronic overuse [2] enables its use in forensic toxicology method development and clinical studies of analgesic abuse patterns, subject to appropriate controlled-substance handling and institutional review board oversight [3].

Regulatory Benchmark for Propyphenazone-Containing Combination Products

Optalidon represents a historically established and clinically documented formulation of propyphenazone, caffeine, and butalbital in a specific 125 mg:25 mg:50 mg ratio [1]. This provides a regulatory and quality control benchmark for jurisdictions where propyphenazone-containing combinations remain approved, supporting analytical method development, impurity profiling, and stability-indicating assay validation for quality control laboratories and regulatory affairs applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Optalidon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.